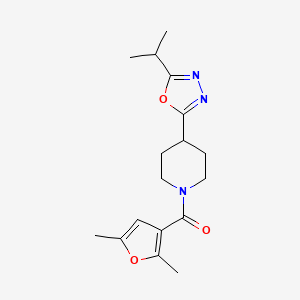

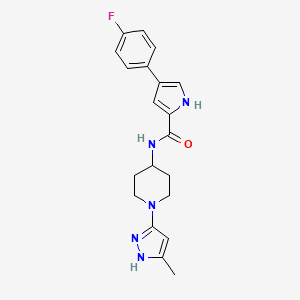

![molecular formula C15H18FN3O4S B2549774 1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2097941-43-8](/img/structure/B2549774.png)

1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

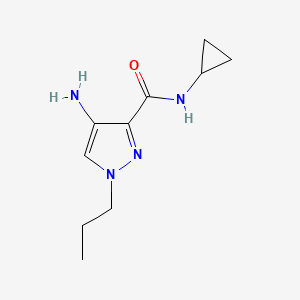

The synthesis of phenylpyrimidine-carboxamide derivatives, including those with pyrrolo[2,3-b]pyridine moieties, has been explored in the context of developing c-Met inhibitors for cancer treatment. These compounds were synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxicity and selectivity. The synthesis involved designing and creating four series of derivatives, with some showing activity superior to the positive control Foretinib. The structure-activity relationships (SARs) and docking studies suggest that the introduction of a phenylpyrimidine fragment and the presence of a fluoro atom on the aminophenoxy part are beneficial for activity, although substituents on the aryl group were generally unfavorable .

Molecular Structure Analysis

The conformational analysis of a series of N-(fluorophenyl)pyridinecarboxamides, which are structurally related to the compound , has been reported. This study included a 3 × 3 isomer grid and integrated crystal structure analyses, ab initio optimization calculations, and conformational analyses. The research revealed different primary aggregation processes and highlighted the cooperative effects of intra- and intermolecular interactions in the solid state. The roles of F/N atom substituents on molecular conformation and overall supramolecular aggregation were a key focus, with findings indicating that the molecular structures from DFT calculations can differ from crystal structure results due to these interactions .

Chemical Reactions Analysis

The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide provides insight into the chemical reactions involved in creating compounds with a fluorophenyl group and a pyrrolidine moiety. The target compound was synthesized through a multi-step nucleophilic substitution reaction and ester hydrolysis, starting from commercially available precursors. The structure was confirmed by 1H NMR and MS spectrum, and the total yield of the synthesis was reported to be 48.8% .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound with structural similarities to the one , have been studied. This compound, a potential anti-HIV-1 agent, exhibits a well-expressed envelope conformation in its pyrrolidine ring. The molecules are connected into infinite chains via hydrogen bonding with methanol solvent molecules, which could provide insights into the solubility and interaction properties of related compounds .

Wissenschaftliche Forschungsanwendungen

Met Kinase Inhibitor

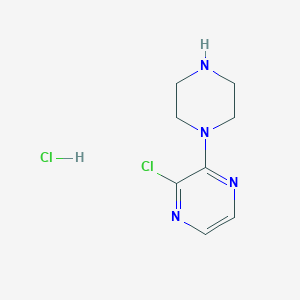

- Title : "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily."

- Research : This study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, providing insights into the role of similar compounds in inhibiting specific kinases (Schroeder et al., 2009).

- Title : "Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues."

- Research : Compounds with similar structures were explored for their antibacterial activities, highlighting the potential of such compounds in the development of new antibacterial agents (Egawa et al., 1984).

- Title : "Synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene."

- Research : This study involved the synthesis of new bis(ether-carboxylic acid) and its utilization in creating novel aromatic polyamides, demonstrating applications in advanced polymer synthesis (Hsiao et al., 1999).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-[(E)-3-(methylsulfamoyl)prop-2-enyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4S/c1-17-24(22,23)7-3-6-18-15(21)11-8-14(20)19(10-11)13-5-2-4-12(16)9-13/h2-5,7,9,11,17H,6,8,10H2,1H3,(H,18,21)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGTYRKNEZVONM-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

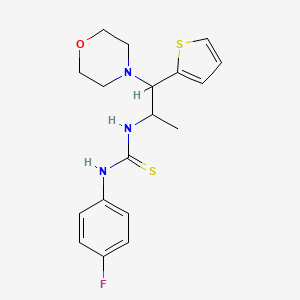

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)

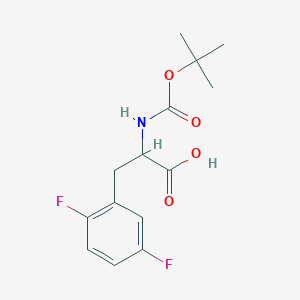

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)

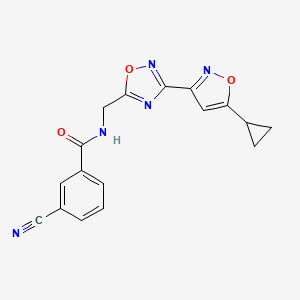

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)

![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)

![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)

![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)